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molecular formula C8H12N2O2S B8334747 2-Isobutyrylamino-thiazole-4-methanol

2-Isobutyrylamino-thiazole-4-methanol

Cat. No. B8334747
M. Wt: 200.26 g/mol
InChI Key: QNABWWMIXKERAF-UHFFFAOYSA-N
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Patent
US08969373B2

Procedure details

11B (0.73 g, 3 mmol) was dissolved in THF (14 mL). To the solution was added LiBH4 (0.23 g, 10 mmol) in batches at room temperature. The reaction mixture was refluxed overnight, then quenched with 14 mL of anhydrous MeOH and concentrated to dryness. The residue was dissolved in dichloromethane and filtered. The filtrate was concentrated and dried to give a crude product 11C (0.48 g, 100% yield).
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:16])[CH:13]([CH3:15])[CH3:14])[S:9][CH:10]=1)=O)C.[Li+].[BH4-]>C1COCC1>[C:12]([NH:11][C:8]1[S:9][CH:10]=[C:6]([CH2:4][OH:3])[N:7]=1)(=[O:16])[CH:13]([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)NC(C(C)C)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
[Li+].[BH4-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with 14 mL of anhydrous MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)NC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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